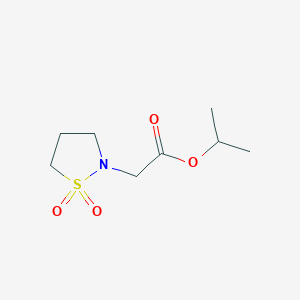![molecular formula C11H19NO4 B7587381 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid, also known as BOC-L-2-Aminobutyric acid, is a non-proteinogenic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
作用机制
The mechanism of action of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is dependent on its incorporation into peptides and proteins. The introduction of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can alter the conformation and stability of the molecule, which can affect its interactions with other molecules. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its binding affinity to a target protein by stabilizing a specific conformation that is required for binding.
Biochemical and Physiological Effects
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been shown to have minimal biochemical and physiological effects when administered alone. However, its incorporation into peptides and proteins can alter their properties and lead to changes in biochemical and physiological effects. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its proteolytic resistance, which can prolong its half-life in vivo.
实验室实验的优点和局限性
The advantages of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in lab experiments include its ability to introduce conformational constraints, alter properties of peptides and proteins, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is relatively easy to synthesize and can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, the limitations of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid include its potential to alter the biological activity of peptides and proteins and the need for careful characterization of the modified molecules.
未来方向
There are several future directions for the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in scientific research. One direction is the development of new methods for introducing 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into peptides and proteins. Another direction is the exploration of the effects of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid on protein-protein interactions and signaling pathways. Additionally, the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in the design of new therapeutics and drug delivery systems is an area of potential future research.
合成方法
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can be synthesized through a multistep process involving the protection of the carboxyl group, the formation of the oxolane ring, and the deprotection of the BOC group. The synthesis starts with the reaction of tert-butyl 2-aminobutyrate with diethylene glycol in the presence of a catalyst to form the protected intermediate. The oxolane ring is then formed by the reaction of the intermediate with acetic anhydride and triethylamine. Finally, the BOC group is removed by treatment with trifluoroacetic acid to obtain 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid.
科学研究应用
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used in scientific research as a tool to study protein structure and function. It has been incorporated into peptides and proteins to introduce conformational constraints and alter their properties. For example, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used to stabilize helical structures, increase proteolytic resistance, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
属性
IUPAC Name |
2-[butan-2-yl(oxolane-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-8(2)12(6-10(13)14)11(15)9-4-5-16-7-9/h8-9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOPXSTWLZEQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)



![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)